molecular formula C21H22O10 B3029538 Aromadendrin 7-O-rhamnoside CAS No. 69135-41-7

Aromadendrin 7-O-rhamnoside

Cat. No. B3029538
CAS RN: 69135-41-7
M. Wt: 434.4 g/mol
InChI Key: YNPUJIONBZSHJT-RGFFTFQBSA-N
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Description

Aromadendrin 7-O-rhamnoside is a flavonoid compound found in numerous plant species . It exhibits significant efficacy as an antioxidant and anti-inflammatory agent . It is considered to have therapeutic potential in various pathological conditions, including cancer and diabetes . Its efficacy can be attributed to its natural composition, making it a plausible resource for the discovery of novel pharmacological targets in the nutraceutical and pharmaceutical sectors .


Molecular Structure Analysis

Aromadendrin 7-O-rhamnoside has a molecular formula of C21H22O10 and a molecular weight of 434.39 . The InChI Key is YNPUJIONBZSHJT-RGFFTFQBSA-N .


Chemical Reactions Analysis

Aromadendrin 7-O-rhamnoside has been studied for its role in accelerating the aggregation/fibrillization of amyloid proteins . When added to amyloid solutions with 1 to 5 molar ratios, it significantly accelerated Aβ 42 fibrillization by 86–114% and hIAPP fibrillization by 20–68% . This was evidenced by shortening or bypassing the lag phase, promoting the growth phase, and rapidly converting the amyloid species towards higher ordered β-structure-rich aggregates .


Physical And Chemical Properties Analysis

Aromadendrin 7-O-rhamnoside is a powder . More detailed physical and chemical properties were not found in the search results.

Scientific Research Applications

Biosynthesis and Production

Aromadendrin 7-O-rhamnoside, a valuable flavonoid-glycoside found in plants like Populus alba and Eucalyptus maculata, has various medicinal applications. A study developed an Escherichia coli cell factory to produce 7-O-Methyl aromadendrin (7-OMA), a related compound, using plant biosynthetic pathways. This method allows for the large-scale production of such flavonoids (Malla, Koffas, Kazlauskas, & Kim, 2011).

Immunomodulatory Effects

Aromadendrin has been shown to inhibit T cell activation, offering potential as a non-cytotoxic immunosuppressive agent. It regulates IL-2 and IFNγ production, suppresses the expression of surface molecules like CD69, and reduces calcium influx in activated T cells, affecting NFAT activity and potentially NFκB and MAPK pathways (Lee & Jeong, 2020).

Antioxidant and Anti-inflammatory Properties

Aromadendrin exhibits significant anti-inflammatory activity. For instance, it suppresses LPS-induced nuclear translocation of NF-κB and phosphorylation of JNK in macrophage cells, highlighting its pharmacological potential in inflammation-related conditions (Lee et al., 2013).

Neuroprotective Effects

Aromadendrin shows protective effects against methamphetamine-induced neurotoxicity in neuronal cells. It mitigates endoplasmic reticulum stress and regulates the PI3K/Akt/mTOR signaling pathway, suggesting its potential in treating neurotoxicity-related conditions (Lee, Kim, & Jeong, 2021).

Diabetes Management

Studies indicate that aromadendrin stimulates glucose uptake and improves insulin resistance, potentially useful in managing type 2 diabetes mellitus. It enhances adipogenesis and influences molecular pathways like PPARγ2 expression and Akt/PKB phosphorylation (Zhang et al., 2011).

Hepatoprotective Effects

Aromadendrin has been found to protect the liver from sepsis-induced injury in mice, inhibiting the NF-κB signaling pathway. This suggests its potential therapeutic application in treating sepsis-induced liver injury (Zhou & Yin, 2022).

Cardioprotective Effects

It also shows efficacy in inhibiting cardiac hypertrophy by down-regulating NFAT and MAPKs pathways, indicating its potential in treating pathological cardiac hypertrophy (Cui et al., 2018).

Future Directions

Aromadendrin 7-O-rhamnoside has been repurposed as a dual amyloid promoter to accelerate amyloid formation and remedy the amyloid-mediated toxicity for both Aβ and hIAPP . This sequence-independent promotion effect of Aromadendrin 7-O-rhamnoside could also be applied to other amyloid proteins . This offers a new strategy for the use of Aromadendrin 7-O-rhamnoside in the treatment of neurodegenerative diseases .

properties

IUPAC Name

(2R,3R)-3,5-dihydroxy-2-(4-hydroxyphenyl)-7-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxy-2,3-dihydrochromen-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22O10/c1-8-15(24)17(26)19(28)21(29-8)30-11-6-12(23)14-13(7-11)31-20(18(27)16(14)25)9-2-4-10(22)5-3-9/h2-8,15,17-24,26-28H,1H3/t8-,15-,17+,18-,19+,20+,21-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNPUJIONBZSHJT-RGFFTFQBSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C(C(C(O1)OC2=CC(=C3C(=C2)OC(C(C3=O)O)C4=CC=C(C=C4)O)O)O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OC2=CC(=C3C(=C2)O[C@@H]([C@H](C3=O)O)C4=CC=C(C=C4)O)O)O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22O10
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Aromadendrin 7-O-rhamnoside

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
MP Razgonova, ZM Okhlopkova, ZG Rozhina… - Horticulturae, 2022 - mdpi.com
Dracocephalum jacutense is endemic to eastern Siberia of Russia and is accepted in the rare and endangered category. The plant was first collected by KS Baikov in 1985 in the vicinity …
Number of citations: 1 www.mdpi.com
MP Razgonova, LA Tekutyeva, AB Podvolotskaya… - Separations, 2022 - mdpi.com
Three types of Zostera marina L. collection were extracted using the supercritical CO 2 -extraction method. For the purposes of supercritical CO 2 -extraction, old seagrass ejection on …
Number of citations: 11 www.mdpi.com
MP Razgonova, YN Zinchenko, DK Kozak… - Molecules, 2022 - mdpi.com
In this research, we present a detailed comparative analysis of the bioactive substances of soybean varieties k-11538 (Russia), k-11559 (Russia), k-569 (China), k-5367 (China), k-5373 …
Number of citations: 3 www.mdpi.com

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